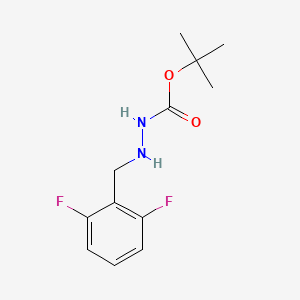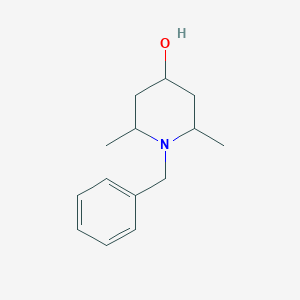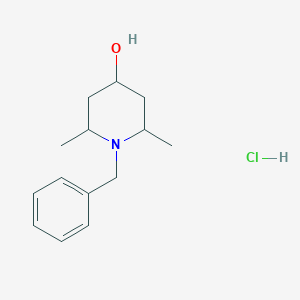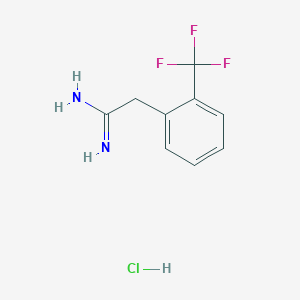
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride (2-TFPAH) is a synthetic compound with a wide range of applications in scientific research. This compound has been used in a variety of laboratory experiments for its ability to modulate biochemical and physiological activities. 2-TFPAH is a highly potent compound that is known to exhibit a wide range of effects, including inhibition of enzymes, modulation of gene expression, and inhibition of cell proliferation. It is also known to be a potent inhibitor of protein kinases and has been used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments for its ability to modulate biochemical and physiological activities. It has been used to study the effects of drugs on the body, as well as to study the role of enzymes in various processes. It has also been used to study the role of gene expression in various processes. Additionally, it has been used as a tool to study the effects of environmental toxins on the body.
Mecanismo De Acción
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride is known to modulate a variety of biochemical and physiological activities. It is known to act as a potent inhibitor of protein kinases, which are enzymes that are involved in a variety of cellular processes. It is also known to inhibit the activity of certain enzymes and to modulate gene expression. Additionally, it has been shown to inhibit the proliferation of certain cells.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, modulate gene expression, and inhibit the proliferation of certain cells. Additionally, it has been shown to modulate the activity of certain hormones and to modulate the activity of certain neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride in lab experiments has several advantages. It is a highly potent compound that is known to exhibit a wide range of effects, including inhibition of enzymes, modulation of gene expression, and inhibition of cell proliferation. Additionally, it is relatively easy to synthesize and can be used to produce high yields of the compound. However, the use of this compound in lab experiments also has some limitations. It is a synthetic compound, so there is a potential for unexpected side effects. Additionally, it is a highly potent compound and can be toxic if used in excessive amounts.
Direcciones Futuras
The use of 2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride in scientific research has many potential applications. It could be used to study the effects of drugs on the body, as well as to study the role of enzymes in various processes. Additionally, it could be used to study the role of gene expression in various processes. Additionally, it could be used to study the effects of environmental toxins on the body. Additionally, it could be used to study the effects of certain hormones and neurotransmitters on the body. Finally, it could be used to study the effects of certain drugs on the body.
Métodos De Síntesis
2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride can be synthesized using a variety of methods. The most common method is a two-step synthesis involving the reaction of 2-trifluoromethyl-phenol with acetic anhydride to form 2-trifluoromethyl-phenyl-acetamidine. This intermediate is then reacted with hydrochloric acid to form this compound. This method is simple and efficient and can be used to produce high yields of this compound.
Propiedades
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14;/h1-4H,5H2,(H3,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGWQLJWKKCYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=N)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

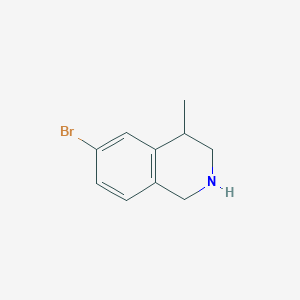
![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)
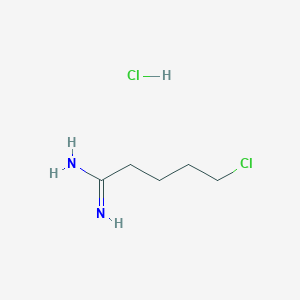

![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353811.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)
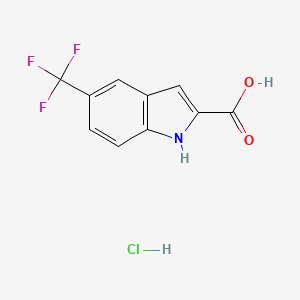
![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)
![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)
